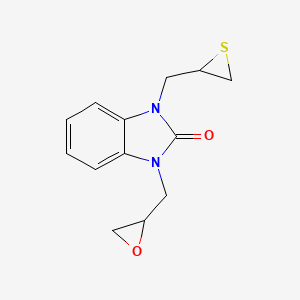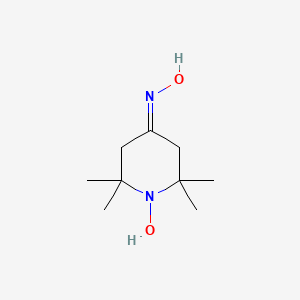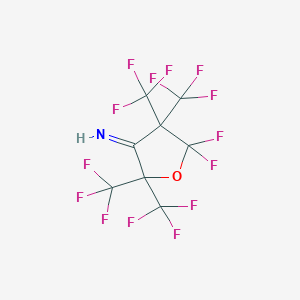
5,5-difluoro-2,2,4,4-tetrakis(trifluoromethyl)dihydro-3(2H)-furanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-difluoro-2,2,4,4-tetrakis(trifluoromethyl)dihydro-3(2H)-furanimine, also known as DTTF, is a highly fluorinated compound that has gained attention in the scientific community due to its unique properties and potential applications.
Mécanisme D'action
5,5-difluoro-2,2,4,4-tetrakis(trifluoromethyl)dihydro-3(2H)-furanimine exerts its biological effects through the inhibition of specific enzymes and proteins that are involved in various cellular processes. The exact mechanism of action of 5,5-difluoro-2,2,4,4-tetrakis(trifluoromethyl)dihydro-3(2H)-furanimine is not fully understood, but it is believed to involve the formation of covalent bonds with target proteins, leading to their inactivation or degradation. 5,5-difluoro-2,2,4,4-tetrakis(trifluoromethyl)dihydro-3(2H)-furanimine has been shown to exhibit selective activity against certain types of cancer cells, making it a promising candidate for the development of targeted cancer therapies.
Biochemical and Physiological Effects:
5,5-difluoro-2,2,4,4-tetrakis(trifluoromethyl)dihydro-3(2H)-furanimine has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cell proliferation, and the modulation of cellular signaling pathways. 5,5-difluoro-2,2,4,4-tetrakis(trifluoromethyl)dihydro-3(2H)-furanimine has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
5,5-difluoro-2,2,4,4-tetrakis(trifluoromethyl)dihydro-3(2H)-furanimine has several advantages as a research tool, including its high stability, solubility, and reactivity. However, 5,5-difluoro-2,2,4,4-tetrakis(trifluoromethyl)dihydro-3(2H)-furanimine is also highly toxic and requires careful handling and disposal procedures. In addition, the synthesis of 5,5-difluoro-2,2,4,4-tetrakis(trifluoromethyl)dihydro-3(2H)-furanimine is a complex and time-consuming process that may limit its availability for certain types of research.
Orientations Futures
There are several exciting directions for future research on 5,5-difluoro-2,2,4,4-tetrakis(trifluoromethyl)dihydro-3(2H)-furanimine. One area of focus is the development of new synthetic methods for 5,5-difluoro-2,2,4,4-tetrakis(trifluoromethyl)dihydro-3(2H)-furanimine that are more efficient and scalable. Another area of interest is the investigation of 5,5-difluoro-2,2,4,4-tetrakis(trifluoromethyl)dihydro-3(2H)-furanimine's potential as a diagnostic tool for cancer and other diseases. Finally, further studies are needed to fully elucidate the mechanism of action of 5,5-difluoro-2,2,4,4-tetrakis(trifluoromethyl)dihydro-3(2H)-furanimine and its potential as a therapeutic agent for various diseases.
Applications De Recherche Scientifique
5,5-difluoro-2,2,4,4-tetrakis(trifluoromethyl)dihydro-3(2H)-furanimine has been studied for its potential applications in various fields of science, including organic electronics, materials science, and medicinal chemistry. In organic electronics, 5,5-difluoro-2,2,4,4-tetrakis(trifluoromethyl)dihydro-3(2H)-furanimine has been used as a building block for the synthesis of high-performance organic semiconductors with excellent charge transport properties. In materials science, 5,5-difluoro-2,2,4,4-tetrakis(trifluoromethyl)dihydro-3(2H)-furanimine has been incorporated into metal-organic frameworks to enhance their stability and gas adsorption capacity. In medicinal chemistry, 5,5-difluoro-2,2,4,4-tetrakis(trifluoromethyl)dihydro-3(2H)-furanimine has been investigated for its potential as a drug candidate for the treatment of cancer and other diseases.
Propriétés
IUPAC Name |
5,5-difluoro-2,2,4,4-tetrakis(trifluoromethyl)oxolan-3-imine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HF14NO/c9-4(10,11)2(5(12,13)14)1(23)3(6(15,16)17,7(18,19)20)24-8(2,21)22/h23H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXGRVPGINHKQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=N)C(C(OC1(C(F)(F)F)C(F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8HF14NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(acetylamino)phenyl]-2-chloro-4-nitrobenzamide](/img/structure/B3859091.png)

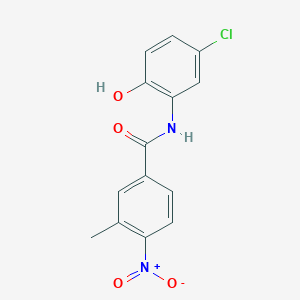

![N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3859123.png)
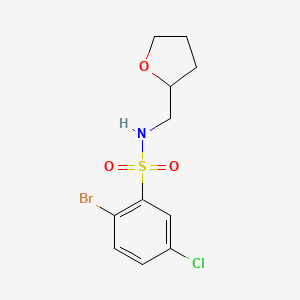
![1-[(2-bromo-5-chlorophenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B3859125.png)
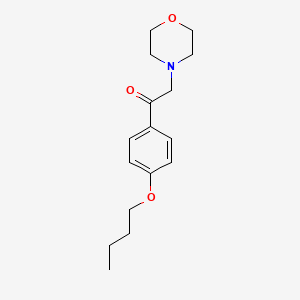


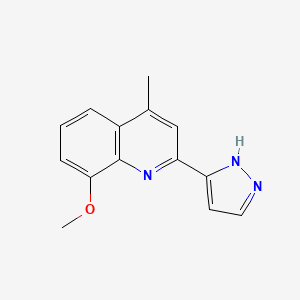
![1,1'-[1,6-hexanediylbis(oxy-4,1-phenylene)]diethanone dioxime](/img/structure/B3859151.png)
